11-(1-Methylallyloxy)-N-methylaporphine
Description
11-(1-Methylallyloxy)-N-methylaporphine is an aporphine alkaloid derivative characterized by a methyl group attached to the nitrogen atom and a 1-methylallyloxy substituent at position 11 of the aporphine skeleton. Aporphine alkaloids are a class of isoquinoline derivatives widely studied for their diverse pharmacological activities, including dopaminergic, antipsychotic, and antitumor effects .
Properties
Molecular Formula |
C23H27NO |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
(6aR)-11-but-3-en-2-yloxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C23H27NO/c1-4-13-24-14-12-17-8-6-10-19-22(17)20(24)15-18-9-7-11-21(23(18)19)25-16(3)5-2/h5-11,16,20H,2,4,12-15H2,1,3H3/t16?,20-/m1/s1 |
InChI Key |
RHJPWMPPRBFFQD-OTOKDRCRSA-N |
Isomeric SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=CC=C4)OC(C)C=C |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)OC(C)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and spectral differences between 11-(1-Methylallyloxy)-N-methylaporphine and related aporphine derivatives:
Key Structural and Functional Differences:
This substitution may enhance lipophilicity, influencing blood-brain barrier penetration. The N-methyl group in both 11-(1-Methylallyloxy)-N-methylaporphine and (–)-8,9-Dihydrolinearisine contrasts with the N-n-propyl group in the LookChem compound, which could alter receptor binding kinetics due to differences in alkyl chain length .
Spectral Characterization :
- (–)-8,9-Dihydrolinearisine exhibits distinct carbonyl (1,712 cm⁻¹) and hydroxyl (3,345 cm⁻¹) IR absorptions, absent in the allyloxy-substituted derivative .
- Mass spectral data for (–)-8,9-Dihydrolinearisine confirm fragmentation patterns typical of N-methylaporphines, such as loss of CH₂NCH₃ (m/z 258) .
The N-n-propyl substitution in (S)-(+)-11-hydroxy-N-n-propylnoraporphine could enhance pharmacokinetic profiles, such as prolonged half-life, relative to N-methyl derivatives .
Research Findings and Limitations
- Spectroscopic Techniques: (–)-8,9-Dihydrolinearisine was characterized using HMQC, HMBC, and NOESY spectra, methods applicable to elucidating the structure of 11-(1-Methylallyloxy)-N-methylaporphine .
- Gaps in Data: The provided evidence lacks explicit pharmacological or toxicological studies on 11-(1-Methylallyloxy)-N-methylaporphine.
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